1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-(2-benzamidoacetyl)piperidine-4-carboxylic acid, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
Such factors can significantly impact the effectiveness of piperidine derivatives .
Preparation Methods
The synthesis of 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidine-4-carboxylic acid with 2-benzamidoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Comparison with Similar Compounds
1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: A simpler compound with similar structural features but lacking the benzamidoacetyl group.
1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid: Another derivative with different substituents, leading to varied biological activities.
Piperine: A naturally occurring piperidine derivative with known antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
1-(2-benzamidoacetyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(17-8-6-12(7-9-17)15(20)21)10-16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUISFSUTQXIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.